molecular formula C16H15ClN4OS B7462723 4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one

4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one

Cat. No. B7462723
M. Wt: 346.8 g/mol
InChI Key: JPTLKMUFEBBSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one, also known as CPI-455, is a small molecule inhibitor that has shown promising results in various scientific research applications.

Mechanism of Action

4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one is a small molecule inhibitor that targets a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and plays a role in various disease pathways, including cancer. 4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one binds to the bromodomain of BRD4, preventing it from interacting with other proteins and inhibiting its activity.
Biochemical and Physiological Effects:
4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one has been shown to have both biochemical and physiological effects. Biochemically, 4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one inhibits the activity of BRD4, leading to changes in gene expression and cell signaling pathways. Physiologically, 4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one has been shown to induce cell death in cancer cells and reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one in lab experiments is its specificity for BRD4, which allows for the study of the role of this protein in disease pathways. However, one limitation is that 4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one is a small molecule inhibitor, which may not accurately reflect the effects of genetic knockdown or knockout of BRD4.

Future Directions

There are several future directions for research on 4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one. One direction is to study the effects of 4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is to explore the potential use of 4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one in other disease pathways, such as inflammation or neurodegeneration. Additionally, further research is needed to optimize the synthesis and pharmacokinetics of 4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one for potential clinical use.

Synthesis Methods

4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one can be synthesized using a multi-step process that involves the reaction of various chemicals, including 4-chlorobenzaldehyde, 2-aminopiperazine, and 2-aminothiazole. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one has shown potential in various scientific research applications, including cancer research and drug discovery. In cancer research, 4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one has been shown to inhibit the growth of cancer cells and induce cell death in vitro. It has also been shown to reduce tumor growth in vivo in animal models. In drug discovery, 4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one has been used as a tool compound to study the role of certain proteins in disease pathways.

properties

IUPAC Name

4-[[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4OS/c17-12-3-1-11(2-4-12)15-13(21-7-8-23-16(21)19-15)9-20-6-5-18-14(22)10-20/h1-4,7-8H,5-6,9-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTLKMUFEBBSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one

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